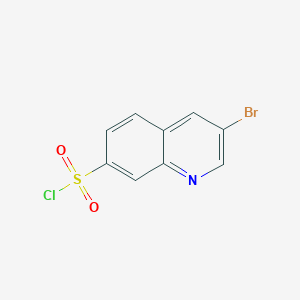

3-Bromoquinoline-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromoquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S . It is a solid substance that is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromoquinoline-7-sulfonyl chloride, has been a topic of interest in the field of synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 3-Bromoquinoline-7-sulfonyl chloride is represented by the InChI code1S/C9H5BrClNO2S/c10-7-3-6-1-2-8 (15 (11,13)14)4-9 (6)12-5-7/h1-5H . This indicates that the molecule consists of a quinoline core with a bromine atom at the 3rd position and a sulfonyl chloride group at the 7th position . Chemical Reactions Analysis

Sulfonyl chlorides, such as 3-Bromoquinoline-7-sulfonyl chloride, are known to undergo substitution reactions with various nucleophilic reagents . These reactions are often used in the synthesis of a wide range of sulfonyl derivatives .Physical And Chemical Properties Analysis

3-Bromoquinoline-7-sulfonyl chloride is a solid substance with a molecular weight of 306.57 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Hexahydroquinolines

3-Bromoquinoline-7-sulfonyl chloride has been implicated in the synthesis of hexahydroquinolines, which are compounds of significant interest due to their pharmacological properties. Researchers have developed methods utilizing ionic liquids and sulfonic acid functionalized catalysts to synthesize hexahydroquinolines in a solvent-free environment, highlighting the role of sulfonyl chloride derivatives in facilitating these reactions (Khazaei et al., 2013; Ghorbani et al., 2015).

Copper-Catalyzed Sulfonylation

The compound also finds application in copper-catalyzed direct C-H bond sulfonylation of aminoquinolines, where arylsulfonyl chlorides, including potentially 3-Bromoquinoline-7-sulfonyl chloride, are used as sulfonylation agents. This process allows for selective functionalization of quinoline derivatives, showcasing the compound's utility in organic synthesis (Liang et al., 2015).

Synthesis of Polyhydroquinoline Derivatives

Another application is in the synthesis of unsymmetrical polyhydroquinoline derivatives, where 3-Bromoquinoline-7-sulfonyl chloride could be utilized as a reactant or catalyst precursor. The methodologies developed involve multi-component reactions that are efficient, halogen-free, and employ Bronsted acidic ionic liquid catalysts, emphasizing the compound's role in green chemistry (Khaligh, 2014).

Development of Fluorescent Probes

3-Bromoquinoline-7-sulfonyl chloride may also contribute to the development of fluorescent probes for biological applications. Such probes can be synthesized by modifying quinoline derivatives, including those related to 3-Bromoquinoline-7-sulfonyl chloride, to detect and quantify biological analytes like chloride ions in cellular environments (Geddes et al., 2001).

Antimicrobial Activity

Lastly, derivatives of 3-Bromoquinoline-7-sulfonyl chloride have been explored for their antimicrobial activity. The synthesis of novel di-substituted sulfonylquinoxaline derivatives from related sulfonyl chlorides has shown promising antibacterial and antifungal properties, underscoring the potential of 3-Bromoquinoline-7-sulfonyl chloride in the development of new antimicrobial agents (Ammar et al., 2020).

Safety and Hazards

3-Bromoquinoline-7-sulfonyl chloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-bromoquinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYUHQBHDQWAHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)Br)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)

![Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2963370.png)

![2-(2-amino-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2963375.png)

![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)